5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including a benzodioxin ring, a methoxyphenyl group, a morpholine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the benzodioxin ring through a cyclization reaction.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Formation of the morpholine ring through nucleophilic substitution.
- Construction of the oxazole ring via a cyclization reaction involving an amide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and methoxyphenyl groups.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H27N3O6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H27N3O6/c1-30-19-5-2-17(3-6-19)21(28-8-10-31-11-9-28)16-26-25(29)20-15-23(34-27-20)18-4-7-22-24(14-18)33-13-12-32-22/h2-7,14-15,21H,8-13,16H2,1H3,(H,26,29) |
InChI Key |
BZAJZMOYMLGEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Origin of Product |
United States |
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